molecular formula C16H12N2O3 B14013344 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione CAS No. 7467-18-7

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione

Katalognummer: B14013344
CAS-Nummer: 7467-18-7
Molekulargewicht: 280.28 g/mol
InChI-Schlüssel: PBODUHCUUJJCBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione is a chemical compound that combines the structural features of xanthene and imidazolidine-2,4-dione Xanthene is a tricyclic aromatic compound, while imidazolidine-2,4-dione is a heterocyclic compound known for its biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of xanthene derivatives with imidazolidine-2,4-dione precursors under specific conditions. For example, the reaction of 9H-xanthene-9-carboxylic acid with imidazolidine-2,4-dione in the presence of a dehydrating agent such as acetic anhydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(9H-xanthen-9-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine-2,4-dione structures but different substituents.

    Xanthene Derivatives: Compounds with xanthene structures but different functional groups.

Uniqueness

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione is unique due to its combination of xanthene and imidazolidine-2,4-dione structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

7467-18-7

Molekularformel

C16H12N2O3

Molekulargewicht

280.28 g/mol

IUPAC-Name

3-(9H-xanthen-9-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C16H12N2O3/c19-14-9-17-16(20)18(14)15-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)15/h1-8,15H,9H2,(H,17,20)

InChI-Schlüssel

PBODUHCUUJJCBW-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N(C(=O)N1)C2C3=CC=CC=C3OC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.